molecular formula C11H11NO5 B2465193 2-(Carboxyformamido)-3-phenylpropanoic acid CAS No. 141635-16-7

2-(Carboxyformamido)-3-phenylpropanoic acid

Cat. No.: B2465193
CAS No.: 141635-16-7
M. Wt: 237.211
InChI Key: ULQWGBCNOHBNDB-UHFFFAOYSA-N
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Description

2-(Carboxyformamido)-3-phenylpropanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyformamido group attached to a phenylpropanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxyformamido)-3-phenylpropanoic acid typically involves the amidation of carboxylic acids. One common method is the reaction of a carboxylic acid derivative with an amine under catalytic conditions. For instance, the use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) as a catalyst can result in high yields of the desired amide product .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using cost-effective and scalable catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Methods such as the use of formylpyrrolidine (FPyr) as a Lewis base catalyst have been shown to be efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxyformamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Carboxyformamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-(oxaloamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-9(11(16)17)12-8(10(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQWGBCNOHBNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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